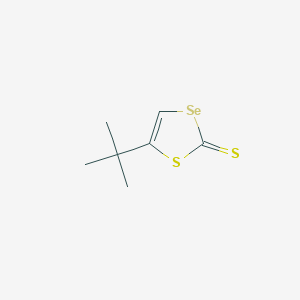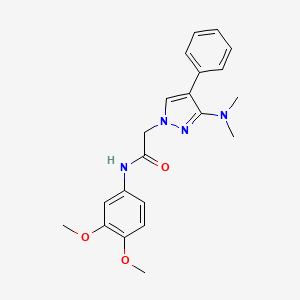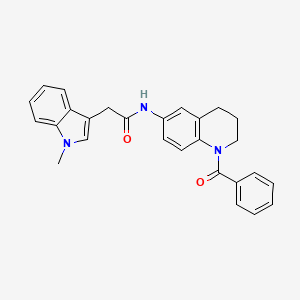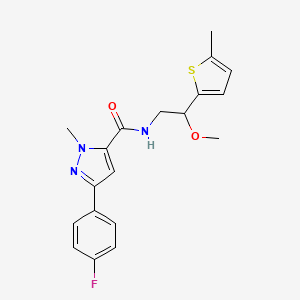![molecular formula C20H22N2O4S B2890166 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide CAS No. 328539-90-8](/img/structure/B2890166.png)
N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide” is a derivative of tetrahydrobenzo[b]thiophene . It’s a part of a class of compounds that have shown significant pharmacological properties, including antiviral, antioxidant, and antimalarial activities . These compounds have been the subject of extensive research due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of this compound involves a series of reactions starting from the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative . This derivative reacts with benzoylisothiocyanate to give an N-benzoylthiourea derivative. This derivative then undergoes cyclization to produce a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative, which is used as the key starting compound for a series of heterocyclization reactions .Chemical Reactions Analysis
The chemical reactivity of this compound is demonstrated in its synthesis process, where it undergoes a series of reactions including cyclization and heterocyclization . These reactions result in the formation of various derivatives, including thiophene, pyridine, pyrimidine, and pyran derivatives .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Several studies have explored the anticancer potential of compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds have been synthesized to include various heterocyclic derivatives like thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showing high inhibitory effects against different cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010). Another study highlighted N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives, showing cytotoxic activities against liver, colon, prostate, and cervical cancer cell lines, with some compounds displaying apoptotic, anti-metastatic, and anti-angiogenic effects (Mohamed et al., 2017).
Synthesis and Structural Analysis
The synthesis of related compounds often involves one-pot reactions under mild conditions, leading to a variety of heterocyclic compounds. For example, compounds involving the tetrahydrobenzo[b]thiophene scaffold have been synthesized, with their structure confirmed by techniques such as IR, NMR, MS, and X-ray single-crystal diffraction. These compounds exhibit diverse biological activities, and their convenient synthesis plays a valuable role in further biological investigations (Wang et al., 2014).
Mechanistic Insights and Biological Evaluation
The biological evaluation of these compounds often involves assessing their antiproliferative activity across different cancer cell lines and investigating their mechanism of action, such as inhibition of kinase activity or interaction with tubulin polymerization. This helps in identifying potential therapeutic applications and understanding the underlying biological processes affected by these compounds.
Antimicrobial and Antioxidant Properties
Beyond anticancer applications, some derivatives have also been evaluated for their antimicrobial activities against a variety of microorganisms, showing significant efficacy in inhibiting bacterial and fungal growth. Additionally, the antioxidant properties of certain cyanothiophene-based compounds have been investigated, providing insights into their potential protective effects in lipid-based systems or biomembranes (Losada-Barreiro et al., 2020).
Eigenschaften
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-11-5-6-17-13(7-11)14(10-21)20(27-17)22-19(23)12-8-15(24-2)18(26-4)16(9-12)25-3/h8-9,11H,5-7H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCXESQHSDPAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-(Dimethylamino)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2890083.png)
![Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate](/img/structure/B2890084.png)

![6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2890087.png)
![1-((2-amino-2-oxoethyl)thio)-N-(sec-butyl)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2890091.png)







![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)
![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2890106.png)
